molecular formula C14H19NO3 B4658105 N-(3-methylbutyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

N-(3-methylbutyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No. B4658105
M. Wt: 249.30 g/mol
InChI Key: BAZYWDDBAHWGMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds involves complex reactions that yield novel derivatives with significant properties. For instance, compounds like 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides have been synthesized through reactions with substituted benzylchlorides and chloroacetic acid, confirmed by 1 H NMR spectral data and elemental analysis (Kolisnyk et al., 2015). This methodology might offer insights into the synthesis of N-(3-methylbutyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide, emphasizing the importance of precise chemical reactions and structural verification.

Molecular Structure Analysis

Molecular structure determination is crucial for understanding the physical and chemical behavior of compounds. Techniques such as X-ray diffraction (XRD) analysis play a significant role in determining the crystal and molecular structure, providing insights into the compound's geometric parameters, which are essential for predicting reactivity and interaction with other molecules. For example, Dyachenko and Karpov (2013) utilized XRD to determine the structure of similar compounds, highlighting the utility of such methods in molecular analysis (Dyachenko & Karpov, 2013).

Chemical Reactions and Properties

Understanding the chemical reactions and properties of this compound involves studying its reactivity under various conditions. Research on similar compounds shows how specific functional groups influence chemical behavior, including reactivity towards nucleophiles, electrophiles, and various reagents. For instance, the synthesis and reaction behavior of benzodioxin derivatives offer insights into potential reactivity patterns that could be expected for this compound (Bozzo et al., 2003).

Safety and Hazards

The safety and hazards of a compound depend on its specific properties. For example, some esters can be flammable and harmful if inhaled .

Future Directions

The future directions in the study of such compounds could involve exploring their potential applications in various fields, such as medicine, perfumery, and food flavoring . More research could also be carried out to explore the potential of other phytocompounds known to possess wound healing activity using nanotechnological strategies .

properties

IUPAC Name

N-(3-methylbutyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-10(2)5-6-15-14(16)11-3-4-12-13(9-11)18-8-7-17-12/h3-4,9-10H,5-8H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAZYWDDBAHWGMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)C1=CC2=C(C=C1)OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-methylbutyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(3-methylbutyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Reactant of Route 3
Reactant of Route 3
N-(3-methylbutyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-(3-methylbutyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Reactant of Route 5
Reactant of Route 5
N-(3-methylbutyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Reactant of Route 6
Reactant of Route 6
N-(3-methylbutyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.